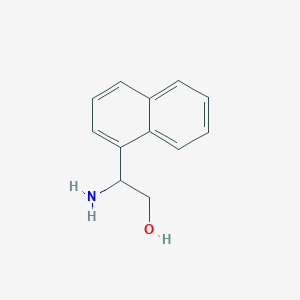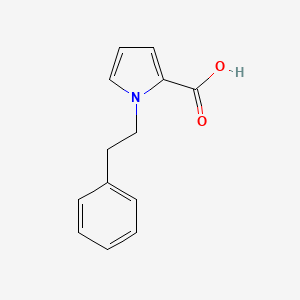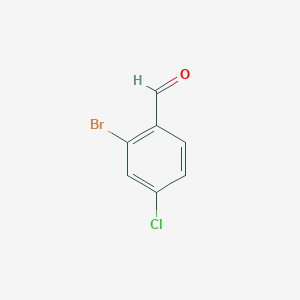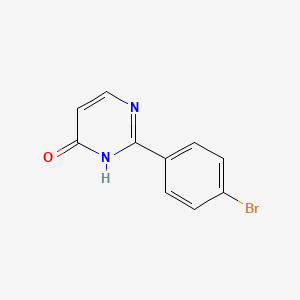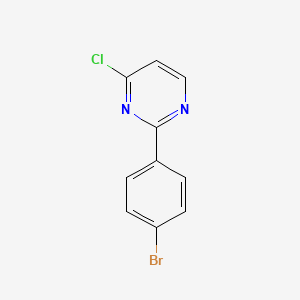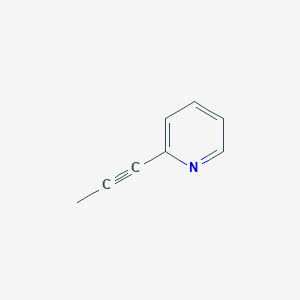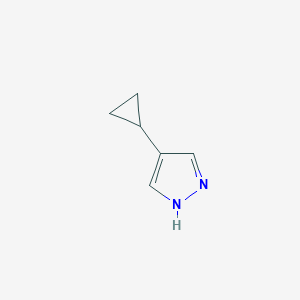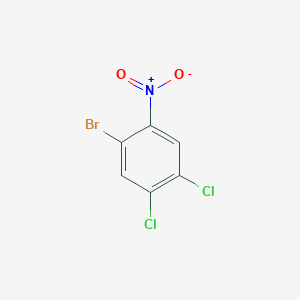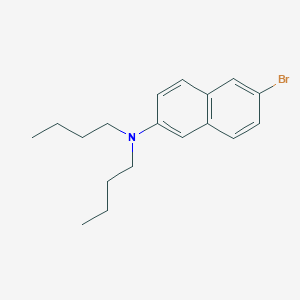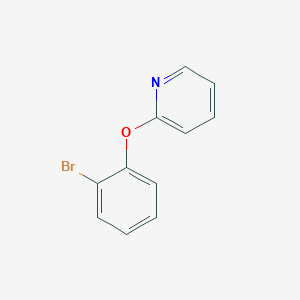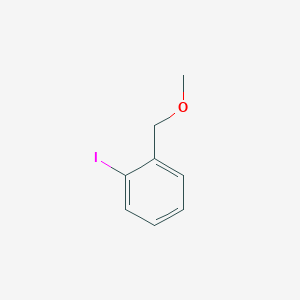
5-溴-2,4-二甲基吡啶
描述
5-Bromo-2,4-dimethylpyridine (5-BDP) is an organic compound belonging to the class of pyridines. It is a colorless solid with a molecular weight of 181.05 g/mol and a melting point of 161.5 °C. 5-BDP is a versatile compound with a wide range of applications in both organic synthesis and scientific research. It has been used in the synthesis of various heterocyclic compounds, pharmaceuticals, and dyes. Additionally, 5-BDP has been extensively studied for its potential therapeutic applications in various diseases, such as cancer and diabetes.
科学研究应用
有机合成
5-溴-2,4-二甲基吡啶: 是一种通用的有机合成砌块。它常被用作交叉偶联反应(例如铃木偶联和 Stille 偶联)的底物,这些反应对于构建复杂的有机分子至关重要。 它的溴原子是一个很好的离去基团,可以使各种芳基或烷基通过钯催化反应引入 .
药物化学
在药物化学中,5-溴-2,4-二甲基吡啶用作合成各种药理活性化合物的先驱体。 它被用于开发激酶抑制剂,这些抑制剂在癌症治疗中很重要,并且被用于制造具有潜在抗炎和镇痛作用的分子 .
材料科学
该化合物在材料科学中也有应用,特别是在开发新型聚合物和先进材料方面。 它能够充当配体,可以形成与金属的新型配位配合物,这些配合物在催化和材料制造中具有潜在用途 .
农业研究
5-溴-2,4-二甲基吡啶: 用于农业研究,以开发新型农用化学品,例如杀虫剂和除草剂。 它的结构单元在许多生物活性化合物中很常见,使其成为设计能够与害虫和杂草中特定生物靶标相互作用的分子的一种有价值的工具 .
环境研究
研究人员在环境研究中使用5-溴-2,4-二甲基吡啶来了解溴代有机化合物在生态系统中的行为。 它可以用作模型化合物来研究降解途径以及卤代物质对环境的影响 .
工业应用
在工业领域,5-溴-2,4-二甲基吡啶参与染料、颜料和其他化学添加剂的合成。 它与各种亲核试剂和亲电试剂的反应性使其成为生产各种工业化学品的有价值的中间体 .
分析化学
由于其独特的谱学性质,5-溴-2,4-二甲基吡啶用作分析化学中的标准品或试剂。 它可以帮助开发用于检测和量化复杂混合物中类似化合物的方法 .
生物化学研究
在生物化学中,5-溴-2,4-二甲基吡啶用于探测酶和受体的功能。 通过将其整合到更大的生物分子中,研究人员可以研究结合相互作用以及生物系统中作用机制 .
安全和危害
作用机制
Mode of Action
5-Bromo-2,4-dimethylpyridine, like other pyridine derivatives, is likely to interact with its targets through a variety of chemical reactions. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s participation in sm coupling reactions suggests it could influence pathways involving carbon–carbon bond formation .
Result of Action
Given its potential involvement in sm coupling reactions, it could contribute to the formation of new carbon–carbon bonds, influencing the structure and function of various biomolecules .
生化分析
Biochemical Properties
5-Bromo-2,4-dimethylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The nature of these interactions often involves the formation of stable complexes with metal catalysts, facilitating the desired biochemical transformations.
Cellular Effects
The effects of 5-Bromo-2,4-dimethylpyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases and phosphatases, thereby altering signal transduction pathways . Additionally, 5-Bromo-2,4-dimethylpyridine can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-dimethylpyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, in Suzuki–Miyaura coupling reactions, it forms complexes with palladium catalysts, facilitating the transfer of organic groups between molecules . This binding interaction is crucial for the catalytic activity and efficiency of the reaction. Additionally, 5-Bromo-2,4-dimethylpyridine can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Bromo-2,4-dimethylpyridine over time in laboratory settings are important factors to consider. It has been observed that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that 5-Bromo-2,4-dimethylpyridine can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-dimethylpyridine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
5-Bromo-2,4-dimethylpyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can lead to changes in the levels of metabolites and the overall metabolic profile of the cells.
Transport and Distribution
The transport and distribution of 5-Bromo-2,4-dimethylpyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . For instance, it has been observed that 5-Bromo-2,4-dimethylpyridine can be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-dimethylpyridine is crucial for its activity and function. It has been found to localize in specific compartments such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. The activity of 5-Bromo-2,4-dimethylpyridine can be influenced by its subcellular localization, as it interacts with different biomolecules in various compartments.
属性
IUPAC Name |
5-bromo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUXUHXAIPROA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539929 | |
| Record name | 5-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27063-92-9 | |
| Record name | 5-Bromo-2,4-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

